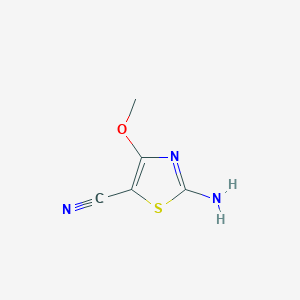

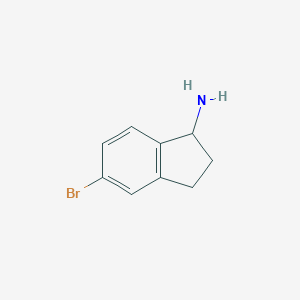

![molecular formula C18H21N6Na2O15P3 B070439 Disodio;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-il)-3,4-dihidroxi oxolan-2-il]metoximetilfosforil] [1-(2-nitrofenil)etoxi-oxidofosforil] fosfato CAS No. 171800-68-3](/img/structure/B70439.png)

Disodio;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-il)-3,4-dihidroxi oxolan-2-il]metoximetilfosforil] [1-(2-nitrofenil)etoxi-oxidofosforil] fosfato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate is a useful research compound. Its molecular formula is C18H21N6Na2O15P3 and its molecular weight is 700.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Viabilidad celular e imagenología

El ATP enjaulado con NPE se utiliza en ensayos de viabilidad celular e imagenología. Actúa como una molécula biológicamente inactiva hasta que se activa mediante iluminación UV, lo que libera ATP de manera controlada. Esta propiedad es particularmente útil para estudiar la viabilidad y las funciones celulares en diferentes condiciones, así como en la imagenología celular de alta resolución .

Procesos fotolíticos

Este compuesto se utiliza como sustrato de fotolisis en la bioluminiscencia de luciérnaga mediada por luciferasa y otros procesos fotolíticos dependientes de ATP. La liberación controlada de ATP mediante fotolisis permite a los investigadores investigar la dinámica de estos procesos con una resolución espacial y temporal precisa .

Investigación de fibras musculares

En la fisiología muscular, el ATP enjaulado con NPE se utiliza para estudiar la relajación de las fibras musculares. Mediante la fotolisis del ATP enjaulado, los investigadores pueden inducir un rápido aumento en la concentración de ATP, lo que a su vez afecta la contracción y relajación muscular, proporcionando información sobre la función y los trastornos musculares .

Mecanismos intracelulares

La capacidad de liberar ATP de forma específica en tiempo y cantidad dentro de las células hace que el ATP enjaulado con NPE sea una herramienta valiosa para estudiar los mecanismos intracelulares. Ayuda a comprender el papel del ATP en varios procesos celulares, incluida la transducción de señales, el metabolismo y la motilidad celular .

Dinámica de los motores moleculares

El ATP enjaulado con NPE se utiliza para estudiar la dinámica de los motores moleculares lineales impulsados por ATP, como la miosina Va. Estos estudios son cruciales para comprender el movimiento de orgánulos y vesículas dentro de las células, lo que es esencial para el transporte y la comunicación celular .

ATP como herramienta de investigación

Más allá de su papel como moneda energética, el ATP es un sustrato para muchas quinasas involucradas en la señalización celular y la adenil ciclasa (s) que producen el segundo mensajero AMPc. Por lo tanto, el ATP enjaulado con NPE sirve como una herramienta versátil en la investigación que involucra energía celular, vías de señalización y reacciones enzimáticas .

Propiedades

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N6O15P3.2Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;/q;2*+1/p-2/t9?,12-,14-,15-,18-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGOHIKVVKFGGU-DZHDPEGHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N6Na2O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583343 |

Source

|

| Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171800-68-3 |

Source

|

| Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)

![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![2-[2-(4-Chlorophenyl)-3-methoxy-4-oxochromen-6-yl]butanoic acid](/img/structure/B70366.png)

![4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B70369.png)

![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)

![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)